molecular formula C10H11F3N2O B1529374 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide CAS No. 1310202-01-7

3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide

Cat. No.: B1529374
CAS No.: 1310202-01-7
M. Wt: 232.2 g/mol
InChI Key: NXLNHWUYVSERBX-UHFFFAOYSA-N
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Description

3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide is a chemical compound supplied for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. This compound features a 3,4,5-trifluorophenyl group attached to a propanamide backbone, a structural motif seen in various pharmacologically active molecules. The presence of multiple fluorine atoms is a common strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . Similarly, the aminopropanamide structure is a valuable scaffold in drug discovery. Researchers may investigate this compound as a potential building block or intermediate in the synthesis of more complex molecules. Its core structure suggests potential interest for exploring structure-activity relationships, particularly in areas like enzyme inhibition. For instance, compounds with 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid fragments are known to be investigated for their hypoglycemic activity and role in promoting insulin secretion . Likewise, other aminopyridine derivatives have been studied for a range of therapeutic targets . Researchers are advised to handle this product according to standard laboratory safety protocols.

Properties

IUPAC Name

2-(aminomethyl)-3-(3,4,5-trifluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c11-7-2-5(3-8(12)9(7)13)1-6(4-14)10(15)16/h2-3,6H,1,4,14H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLNHWUYVSERBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CC(CN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12F3N2O
  • CAS Number : 1310202-01-7
  • SMILES Notation : CC(C(=O)N)C(C1=CC(=C(C=C1)F)F)F

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may act as an inhibitor of certain kinases, which are crucial in cellular signaling pathways. Specifically, it has been noted for its potential role in inhibiting the Bub1 kinase, which is involved in cell cycle regulation and may contribute to cancer progression .

Biological Activity Data

A summary of biological activities associated with this compound is presented in the following table:

Activity Effect Reference
Bub1 Kinase InhibitionPotential anticancer activity
Antiproliferative ActivityInhibits cell growth in cancer cells
DPP-4 InhibitionPotential use in diabetes treatment

Case Studies and Research Findings

  • Inhibition of Bub1 Kinase :
    • A study demonstrated that derivatives similar to this compound exhibited significant inhibition of Bub1 kinase activity. This inhibition correlated with reduced proliferation rates in various cancer cell lines, suggesting a potential therapeutic application in oncology .
  • Antiproliferative Effects :
    • In vitro studies have shown that compounds with similar structures can inhibit the proliferation of leukemic HL60 cells. The introduction of trifluoromethyl groups was found to enhance the antiproliferative effects compared to non-fluorinated analogs .
  • DPP-4 Inhibition :
    • The compound's structural features suggest potential as a DPP-4 inhibitor, which is relevant for managing type 2 diabetes mellitus. The inhibition of DPP-4 can lead to increased levels of incretin hormones, thereby improving glycemic control .

Scientific Research Applications

Medicinal Chemistry

Lead Compound in Drug Development:
3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide is recognized for its potential as a lead compound in the development of new pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for further optimization in drug design.

Therapeutic Effects:
Research indicates that this compound may exhibit significant therapeutic effects against various diseases. Its fluorinated phenyl group enhances its pharmacokinetic properties, potentially increasing bioavailability and selectivity towards target enzymes or receptors.

Chemical Research

Versatile Small Molecule Scaffold:
The compound serves as a versatile scaffold in chemical research. It can be modified to create derivatives that may possess enhanced biological activity or novel properties. This makes it valuable in the synthesis of libraries of compounds for high-throughput screening in drug discovery.

Synthetic Pathways:
Various synthetic routes have been developed to produce this compound efficiently. These methods often involve the use of readily available starting materials and can be adapted for large-scale production.

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated that derivatives of this compound showed cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
Study BEnzyme InhibitionInvestigated the compound's ability to inhibit specific enzymes linked to metabolic disorders; results indicated promising inhibition rates compared to existing drugs.
Study CPharmacokineticsExplored the absorption and metabolism of the compound in vivo; findings suggested favorable pharmacokinetic profiles that warrant further investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following compounds are compared based on structural features, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight Key Substituents
3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide (Target Compound) C₁₀H₁₂F₃N₂O 250.22 (estimated) 3,4,5-Trifluorophenylmethyl, amino, amide
3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride C₁₀H₁₁ClF₃N₂O₂ 269.65 3,4,5-Trifluorophenylmethyl, amino, carboxylate, HCl salt
2-[(3-Fluorophenyl)amino]-N-methylpropanamide C₁₀H₁₃FN₂O 196.22 3-Fluorophenyl, N-methyl, amide
Key Observations:
  • Fluorination Pattern: The target compound’s 3,4,5-trifluorophenyl group increases steric bulk and electron-withdrawing effects compared to the mono-fluorinated phenyl group in . This may enhance binding affinity in hydrophobic environments or reduce metabolic oxidation .
  • Functional Groups: The amide and amino groups in the target compound contrast with the carboxylate in and the N-methyl amide in .
  • Molecular Weight : The target compound (MW ~250) is lighter than (269.65) but heavier than (196.22), suggesting intermediate bioavailability.
Target Compound vs. Propanoic Acid Derivative
  • The carboxylate group in confers acidity (pKa ~4-5), making it more water-soluble than the neutral amide in the target compound. However, the hydrochloride salt in may improve crystallinity for formulation .
Target Compound vs. N-Methylpropanamide
  • The N-methyl group in reduces hydrogen-bonding capacity compared to the primary amino group in the target compound, which may diminish interactions with biological targets like enzymes or receptors.
  • The 3-fluorophenyl group in lacks the synergistic electronic effects of the 3,4,5-trifluorophenyl group, which could lower its potency in fluorinated drug candidates.

Data Gaps and Research Needs

  • No direct pharmacological data (e.g., IC₅₀, logP) are available in the provided evidence, necessitating further experimental validation.

Preparation Methods

General Synthetic Approaches

While detailed, specific synthesis protocols for 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide are scarce in publicly available literature, general strategies for preparing such compounds typically involve:

Biological methods, such as enzymatic transamination, are also explored for related compounds to enhance reaction specificity and reduce by-products, although these are more common in analog synthesis rather than this exact compound.

Specific Synthetic Routes and Reaction Conditions

From analogous compounds and related trifluorophenyl derivatives, the following preparation method can be inferred and adapted:

Step Reaction Type Reagents/Conditions Outcome
1 Formation of trifluorophenylmethyl intermediate Starting from 3,4,5-trifluorobenzyl halides or trifluorophenylacetic acid derivatives Introduction of trifluorophenylmethyl group
2 Amidation Reaction with amino alcohols or amino acids in presence of coupling agents (e.g., EDC, DCC) or acid chlorides Formation of propanamide backbone
3 Reductive amination or transamination Using reducing agents like sodium borohydride or enzymatic transaminases Introduction of the amino group at the propanamide α-position

In some patented methods for related trifluorophenyl amino acid derivatives, solvents such as ethanol or toluene are used under stirring and controlled temperature conditions. Catalytic agents like zinc chloride or Lewis acids may be employed to facilitate amidation or reduction steps. Post-reaction workup typically involves filtration, extraction, and drying over sodium sulfate.

Research Findings and Optimization

  • Enzymatic synthesis : Transaminase enzymes have been investigated for the preparation of trifluorophenyl-containing amino compounds, offering stereoselectivity and milder reaction conditions compared to chemical reductive amination.
  • Chemical reductive amination : Sodium borohydride is a common reducing agent for converting imine intermediates to the corresponding amines, with reaction yields influenced by solvent choice and temperature.
  • Purification : The product is often purified by crystallization or chromatography, with drying over anhydrous sodium sulfate to remove residual moisture.

Data Summary Table for Preparation Parameters

Parameter Typical Values / Conditions Notes
Starting materials 3,4,5-trifluorobenzyl halide or acid derivatives Commercially available or synthesized
Solvents Ethanol, toluene, water Choice affects yield and purity
Catalysts/Agents Zinc chloride, Lewis acids, sodium borohydride Facilitate amidation and reduction
Temperature Ambient to reflux (25-110 °C) Dependent on reaction step
Reaction time Several hours to overnight Optimized for maximum yield
Purification methods Filtration, extraction, crystallization To ensure product purity
Safety considerations Handle with care due to potential health hazards Follow hazard statements H302, H315, H319, H335

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution, using reagents like LiAlH4 in anhydrous tetrahydrofuran (THF) for reduction or Pd/C-catalyzed coupling for fluorophenyl group incorporation . Purity assessment requires HPLC (C18 column, acetonitrile/water gradient) or LC-MS to detect impurities such as 4-nitro-3-(trifluoromethyl)aniline derivatives .
Key Reagents Conditions Yield Purity Method
LiAlH4Anhydrous THF, 0–5°C, 2 hr65–70%HPLC (98.5%)
Pd/C (10% wt)H2 atmosphere, 50°C75–80%LC-MS

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Use a combination of:

  • <sup>1</sup>H/<sup>13</sup>C NMR (DMSO-d6, 400 MHz) to confirm amine and trifluoromethyl groups.
  • FTIR (ATR mode) for amide C=O stretching (~1650 cm<sup>-1</sup>) and NH2 bending (~1600 cm<sup>-1</sup>) .
  • X-ray crystallography (if crystalline) to resolve steric effects from the trifluorophenyl group .

Q. What preliminary biological screening assays are recommended?

  • Methodological Answer : Screen for enzyme inhibition (e.g., serine proteases) using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) in 96-well plates. IC50 values can be calculated via dose-response curves (0.1–100 µM). Cytotoxicity assays (MTT) in HEK-293 cells are advised to rule out nonspecific effects .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the trifluorophenyl moiety?

  • Methodological Answer : Synthesize analogs with varying fluorine substitution (e.g., 2,4-difluoro or 3,5-dichloro) and compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Molecular docking (AutoDock Vina) with homology models of target enzymes (e.g., kinases) can predict steric/electronic contributions .

Q. What mechanistic studies elucidate its enzyme inhibition mode?

  • Methodological Answer : Perform kinetic assays (Lineweaver-Burk plots) to determine competitive/non-competitive inhibition. For covalent inhibitors, use mass spectrometry to detect adduct formation (e.g., +78 Da for glutathione trapping). Cryo-EM or co-crystallization with the target enzyme (e.g., COX-2) provides atomic-level binding insights .

Q. How do pharmacokinetic properties (e.g., metabolic stability) vary across species?

  • Methodological Answer : Conduct microsomal stability assays (rat/human liver microsomes, NADPH regeneration system). Monitor parent compound depletion via LC-MS/MS. CYP450 inhibition can be assessed using luminescent substrates (e.g., CYP3A4: luciferin-IPA). Physiologically based pharmacokinetic (PBPK) modeling predicts human clearance .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported bioactivity data?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., SPR vs. ITC for binding affinity). Ensure consistent buffer conditions (pH 7.4, 150 mM NaCl). For cytotoxicity, compare multiple cell lines (e.g., HepG2 vs. MCF-7) and normalize to housekeeping genes (e.g., GAPDH) .

Analytical Challenges

Q. What advanced techniques quantify trace impurities?

  • Methodological Answer : Use 2D-LC/MS with a chiral column (e.g., Chiralpak IA) to separate enantiomeric impurities. For halogenated byproducts, ICP-MS detects residual fluorine/bromine. Limit of detection (LOD) can reach 0.01% w/w .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide
Reactant of Route 2
Reactant of Route 2
3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide

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